molecular formula C6H2BrFN2S B595513 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole CAS No. 1242336-51-1

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B595513
CAS No.: 1242336-51-1
M. Wt: 233.058
InChI Key: ASAVGHCROROMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole typically involves the bromination and fluorination of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Chemistry: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and photovoltaic materials .

Biology and Medicine: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Comparison with Similar Compounds

  • 5-Bromo-2,1,3-benzothiadiazole
  • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles

Comparison: Compared to other similar compounds, 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole offers unique advantages due to the presence of both bromine and fluorine atoms. These substituents enhance its reactivity and electronic properties, making it more versatile in various applications .

Biological Activity

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (BFBT) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiadiazole ring fused with a benzene moiety. The presence of bromine and fluorine substituents enhances its electronic properties, making it an attractive candidate for various applications in organic electronics and pharmaceuticals.

Anticancer Properties

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can inhibit topoisomerase I, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells .

  • Case Study : A study investigated the cytotoxic effects of various substituted benzo[c][1,2,5]thiadiazoles on human lymphoblastoma cells. Results demonstrated that certain derivatives maintained potent topoisomerase I inhibitory activity while exhibiting cytotoxicity comparable to established anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively. This property is crucial for their action against multidrug-resistant microorganisms .

  • Research Findings : In vitro studies have shown that this compound exhibits antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Intramolecular Charge Transfer : The compound undergoes intramolecular charge transfer upon light absorption, which can enhance its photodynamic properties. This mechanism is particularly relevant in applications such as phototherapy for cancer treatment.
  • Biochemical Pathways : BFBT has been explored as a potential organophotocatalyst under visible light conditions, suggesting its utility in driving biochemical reactions that could be harnessed for therapeutic purposes.

Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of topoisomerase I
AntimicrobialDisruption of cell membranes
Photodynamic TherapyIntramolecular charge transfer

Future Directions

The ongoing research into this compound suggests promising avenues for developing new therapeutic agents. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies : Further exploration of how modifications to the BFBT structure affect its biological activity will be essential for optimizing efficacy.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will provide more comprehensive insights into the pharmacokinetics and therapeutic potential of BFBT derivatives.
  • Combination Therapies : Investigating the synergistic effects of BFBT with other anticancer or antimicrobial agents could enhance treatment efficacy.

Properties

IUPAC Name

5-bromo-6-fluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAVGHCROROMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681982
Record name 5-Bromo-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-51-1
Record name 5-Bromo-6-fluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-5-fluorobenzene-1,2-diamine (500 mg, 2.4 mmol) was dissolved in 20 mL chloroform, treated in portions with thionyl chloride (580 mg, 4.9 mmol) and heated to reflux for 20 h. After cooling the mixture was diluted with 60 mL ethyl acetate, washed with 15 mL water, 15 mL saturated NaCl, dried (Na2SO4) and concentrated under vacuum. The material was chromatographed on silica with a 0-30% ethyl acetate-hexane gradient to give the title compound as a white solid (425 mg, 76%): mp 79-82° C.; 1H NMR (400 MHz, CDCl3) δ 8.33 (d, J=6.7 Hz, 1H), 7.72 (d, J=8.3 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −102.91; EIMS m/z 232.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.